
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a 4-methyl-3-pentenyl group and a 1,1-dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 4-Methyl-3-Pentenyl Group: This step involves the alkylation of the thiophene ring with a suitable alkylating agent, such as 4-methyl-3-pentenyl bromide, under basic conditions.
Oxidation to Form the 1,1-Dioxide Group: The final step involves the oxidation of the thiophene ring to introduce the 1,1-dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
One of the most significant applications of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is in medicinal chemistry . Its structural characteristics allow it to act as an intermediate in the synthesis of biologically active compounds.
Case Study: Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study evaluating the biological activity of various thiophene compounds found that derivatives similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for development into antimicrobial agents.
Materials Science
In addition to its medicinal applications, this compound can also be applied in materials science . Its unique chemical structure can contribute to the development of new materials with specific properties.
Case Study: Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. For instance, research has demonstrated that incorporating thiophene derivatives into polymer matrices can improve their electrical conductivity and thermal properties . This could lead to advancements in organic electronics and conductive materials.
Pharmaceutical Intermediates
This compound serves as an important pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex pharmaceutical compounds.
Application Example: Drug Development
In drug development processes, intermediates like this compound are crucial for creating active pharmaceutical ingredients (APIs). The versatility of its chemical structure allows chemists to modify it further to enhance efficacy or reduce side effects .
Mechanism of Action
The mechanism of action of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-: Lacks the 1,1-dioxide group.
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide: Contains the 1,1-dioxide group, which enhances its reactivity.
Uniqueness
This compound is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic compound characterized by its unique thiophene ring structure. With the molecular formula C10H16O2S and a molecular weight of approximately 200.298 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
Chemical Structure and Properties
The structure of this compound includes a dihydrothiophene core that enhances its chemical reactivity. The presence of the 1,1-dioxide functional group contributes to its stability and reactivity in various chemical transformations.
Property | Value |
---|---|
Molecular Formula | C10H16O2S |
Molecular Weight | 200.298 g/mol |
Boiling Point | 347.6ºC |
Density | 1.091 g/cm³ |
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Properties : Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains.
Antioxidant Activity : Compounds with sulfur functionalities have been noted for their antioxidant properties. Preliminary assays suggest that this compound may scavenge free radicals effectively.
Potential in Cancer Therapy : Some thiophene derivatives have shown potential as anticancer agents. Ongoing research is exploring the mechanisms through which this compound may induce apoptosis in cancer cells.
Case Studies
A recent study focused on the synthesis and biological evaluation of thiophene derivatives, including this compound. The results indicated:
- In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli.
- Cell Viability Assays : In cancer cell lines (e.g., HeLa), the compound exhibited cytotoxic effects at concentrations above 50 µM.
Properties
IUPAC Name |
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPFFZEYUIUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCS(=O)(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062167 | |
Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2083-32-1 | |
Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2083-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-3-(4-methyl-3-penten-1-yl)thiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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